

Spectroscopic data for 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Hydroxyphenyl)benzaldehyde

Cat. No.: B1334175

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An In-depth Technical Guide to the Spectroscopic Profile of 4-(3-Hydroxyphenyl)benzaldehyde

This technical guide offers a comprehensive analysis of the spectroscopic data for **4-(3-Hydroxyphenyl)benzaldehyde**, a biphenyl derivative of significant interest in medicinal chemistry and materials science. As a key intermediate, its structural verification is paramount. This document provides a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, grounded in established analytical principles. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently identify and characterize this molecule.

Molecular Structure and Overview

4-(3-Hydroxyphenyl)benzaldehyde possesses a molecular formula of $C_{13}H_{10}O_2$ and a molecular weight of 198.22 g/mol. The structure features a benzaldehyde moiety linked to a hydroxyphenyl group at the 4-position. The hydroxyl group at the 3-position of the second phenyl ring is a key feature influencing the molecule's electronic properties and spectroscopic signature.

Chemical Structure of 4-(3-Hydroxyphenyl)benzaldehyde

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For **4-(3-Hydroxyphenyl)benzaldehyde**, both ^1H and ^{13}C NMR provide unambiguous evidence for its constitution.

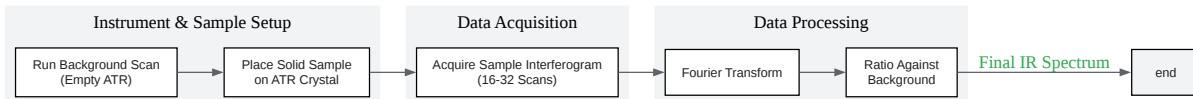
Proton (^1H) NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The expected spectrum is characterized by distinct signals for the aldehydic proton, the phenolic hydroxyl proton, and the aromatic protons on both phenyl rings.

A standardized protocol for acquiring high-quality ^1H NMR data is crucial for accurate interpretation.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds with the phenolic proton allows for its observation, which might otherwise be broadened or exchanged in other solvents like CDCl₃.
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer.^[1] Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.
- **Acquisition Parameters:**
 - Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
 - Employ a standard pulse sequence (e.g., ' zg30').
 - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

- Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[1]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.



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References

- 1. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells [mdpi.com]
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